Product packaging for 4-Ethylphenyl 4-propylbenzoate(Cat. No.:CAS No. 83846-96-2)

4-Ethylphenyl 4-propylbenzoate

Cat. No.: B12647270
CAS No.: 83846-96-2
M. Wt: 268.3 g/mol
InChI Key: VCHQGFYIDWDLLH-UHFFFAOYSA-N
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Description

4-Ethylphenyl 4-propylbenzoate is an organic ester compound intended for research and development purposes. Based on its structural similarity to well-characterized phenyl benzoate derivatives, this compound is anticipated to exhibit liquid crystalline properties, particularly a nematic phase . Such compounds are of significant value in the field of material science, especially in the study and development of optoelectronic devices like liquid crystal displays (LCDs) . The core structure of phenyl benzoate esters contributes to the optical anisotropy and dielectric anisotropy of the material, which are critical parameters for controlling light and responding to electric fields in display technologies . Researchers can explore its phase behavior, relaxation dynamics, and electro-optical characteristics. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O2 B12647270 4-Ethylphenyl 4-propylbenzoate CAS No. 83846-96-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83846-96-2

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(4-ethylphenyl) 4-propylbenzoate

InChI

InChI=1S/C18H20O2/c1-3-5-15-6-10-16(11-7-15)18(19)20-17-12-8-14(4-2)9-13-17/h6-13H,3-5H2,1-2H3

InChI Key

VCHQGFYIDWDLLH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 4 Ethylphenyl 4 Propylbenzoate

Established Synthetic Pathways for Phenyl Benzoate (B1203000) Esters

The formation of the ester linkage between a phenol and a benzoic acid derivative is the cornerstone of synthesizing compounds like 4-Ethylphenyl 4-propylbenzoate. Various established methods are employed, ranging from direct acid-alcohol reactions to multi-step sequences involving activated acid derivatives.

The synthesis of phenyl benzoate esters is typically achieved through the reaction of a phenol with a carboxylic acid or its more reactive acyl halide derivative.

One of the most common methods for synthesizing phenyl esters is the Schotten-Baumann reaction . chemistnotes.comdoubtnut.com This method involves the acylation of a phenol with an acyl halide or anhydride in the presence of an aqueous alkaline solution. chemistnotes.com For the synthesis of this compound, this would involve reacting 4-ethylphenol with 4-propylbenzoyl chloride in the presence of a base like sodium hydroxide. doubtnut.comaskfilo.com The base serves to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting materials. scribd.com The reaction is typically vigorous and results in the precipitation of the solid ester product. libretexts.org

Another significant method is the Steglich esterification , which is particularly useful for mild reaction conditions, often at room temperature. wikipedia.orgorganic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling reagent to activate the carboxylic acid, and 4-dimethylaminopyridine (DMAP) as a catalyst. wikipedia.orgresearchgate.net The DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer reagent, accelerating the reaction. organic-chemistry.org This method is advantageous for converting sterically hindered or sensitive substrates. wikipedia.org In this case, 4-propylbenzoic acid would be reacted with 4-ethylphenol in the presence of DCC and DMAP. researchgate.netuobasrah.edu.iq

MethodReactantsCatalyst/ReagentKey Features
Schotten-Baumann Reaction Phenol + Acyl HalideAqueous Base (e.g., NaOH)A classic method for benzoylation of phenols; the base neutralizes the acid byproduct. chemistnotes.comscribd.com
Steglich Esterification Carboxylic Acid + AlcoholDCC and DMAPMild, room-temperature reaction; suitable for sensitive substrates; DCC activates the acid. wikipedia.orgorganic-chemistry.org

The synthesis of the target molecule, this compound, requires the preparation of its precursor core structures: 4-propylbenzoic acid and 4-ethylphenol.

Synthesis of 4-Propylbenzoic Acid: This precursor can be synthesized from benzene (B151609) through a Friedel-Crafts reaction. To obtain the desired para-isomer, the carboxyl group cannot be introduced first as it is a meta-directing group. study.com Therefore, the propyl group is introduced first. study.com A common route involves the Friedel-Crafts acylation of benzene with propanoyl chloride to form propiophenone, which is then reduced to propylbenzene. Subsequent oxidation of the propyl group, for instance, using potassium permanganate, would yield 4-propylbenzoic acid. guidechem.com An alternative laboratory preparation involves the haloform reaction of 4-n-propylacetophenone with sodium hypobromite, followed by acidification to precipitate the product. prepchem.com

Synthesis of 4-Ethylphenol: 4-Ethylphenol is produced industrially by the sulfonation of ethylbenzene, which yields 4-ethylbenzenesulfonic acid, followed by alkali fusion. chemicalbook.com It can also be prepared through a catalytic reaction between phenol and ethylene or ethanol. chemicalbook.com In a biochemical context, 4-ethylphenol is synthesized from p-coumaric acid in a two-step process involving decarboxylation to 4-vinylphenol and subsequent reduction. wikipedia.org

Targeted Chemical Derivatization for Mesophase Control

The liquid crystalline properties (mesophases) of benzoate esters are highly sensitive to their molecular structure. Targeted chemical derivatization is a key strategy to control these properties for specific applications.

The length and nature of the terminal alkyl chains on the benzoate core have a profound impact on the mesomorphic behavior. Studies on various homologous series of liquid crystals, including benzoate esters, have shown that increasing the alkyl chain length can lead to the appearance of a greater number of mesophases. researchgate.netmdpi.com

Generally, longer alkyl chains tend to stabilize smectic phases over nematic phases due to increased van der Waals interactions that promote layered ordering. rsc.org For example, in a series of (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoates, all derivatives were found to exhibit wide nematogenic temperature ranges. nih.gov The transition temperatures, such as the clearing point (the temperature at which the material becomes an isotropic liquid), often show an "odd-even" effect, where the transition temperatures alternate as the number of carbon atoms in the alkyl chain increases. derpharmachemica.com This systematic variation allows for the precise tuning of the temperature range over which a specific mesophase is stable. tandfonline.com

Structural ModificationEffect on MesophaseRationale
Increasing Alkyl Chain Length Promotes higher-order phases (e.g., Smectic over Nematic)Increased intermolecular van der Waals forces favor layered structures. researchgate.netrsc.org
Varying Terminal Groups Alters mesophase stability and transition temperaturesChanges in polarity, polarizability, and molecular geometry affect molecular packing. uobasrah.edu.iq

The introduction of halogen atoms into the molecular core of calamitic (rod-shaped) liquid crystals is a powerful tool for modulating their physicochemical properties. tandfonline.comtandfonline.com Halogenation, particularly with fluorine, can significantly alter properties like dielectric and optical anisotropy, which are crucial for display applications. tandfonline.com

The substitution of hydrogen with a halogen atom affects the molecule's polarity, polarizability, and geometry. Fluorine, being highly electronegative, can create strong dipoles. The introduction of halogens can lead to significant changes in mesomorphic properties. tandfonline.com For instance, the presence of a polar chloride atom can disrupt liquid crystalline packing due to an increase in molecular breadth. uobasrah.edu.iq However, in other systems, halogenation can enhance mesophase stability. tandfonline.com The strength and directionality of interactions like halogen bonding can also be tuned by changing the degree and position of fluorination, thereby controlling the temperature range of the mesophase. acs.orgacs.org

Chirality, or the lack of mirror symmetry, has a profound effect on liquid crystals, leading to the formation of unique phases and electro-optic effects. mdpi.com In benzoate systems, chirality can be introduced in several ways. One method is to synthesize the molecule from a chiral starting material, such as attaching a chiral alkyl chain.

Another common strategy is to add a chiral dopant to an achiral liquid crystal host. acs.org This can induce a helical superstructure, transforming a nematic phase into a chiral nematic (cholesteric) phase. mdpi.com The pitch of this helix is dependent on the concentration and twisting power of the chiral dopant. This approach is fundamental to the formation of "frustrated" phases like Blue Phases and Twist Grain Boundary phases. mdpi.com

Interestingly, some systems composed of achiral, rod-shaped 4-arylbenzoate esters have been shown to exhibit spontaneous chirality induction. acs.orgnih.gov In these cases, chiral conformations can arise from the twisting of biphenyl bonds associated with the ester moiety, leading to the formation of enantiomeric domains. nih.gov

Optimization of Synthetic Processes and Purity Assessment of this compound

The synthesis of this compound, an aromatic ester, typically involves the esterification of 4-propylbenzoic acid with 4-ethylphenol. The efficiency and purity of the final product are highly dependent on the careful optimization of reaction conditions and the application of rigorous purification and analytical techniques.

Reaction Condition Optimization for Enhanced Yields

The primary method for synthesizing this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, a phenol). patsnap.com This reaction is an equilibrium process, meaning that strategies must be employed to shift the equilibrium towards the product side to achieve high yields. masterorganicchemistry.com Key parameters that are systematically varied include the choice of catalyst, reaction temperature, time, and the molar ratio of reactants. academicpublishers.org

Catalyst Selection: Strong acid catalysts are essential for the Fischer esterification. patsnap.com While common Brønsted acids like sulfuric acid are effective, other catalysts may be employed for specific applications, such as esterifications involving phenols. For instance, phosphorous acid or polyphosphoric acids have been used as condensing agents for the esterification of phenols, with reactions typically heated to temperatures between 80°C and 250°C. google.comgoogle.com Lewis acid catalysts, such as certain zirconium complexes, have also been explored for their moisture tolerance and effectiveness. nih.govacs.org

Temperature and Reaction Time: Reaction rates are significantly influenced by temperature. Esterification reactions are often performed under reflux conditions to maintain a consistent temperature and accelerate the reaction towards equilibrium. patsnap.com The optimal reaction time is determined by monitoring the reaction's progress, as excessively long times can sometimes lead to the formation of undesired by-products. academicpublishers.org

Reactant Stoichiometry and Water Removal: To drive the equilibrium toward the formation of the ester, a stoichiometric excess of one of the reactants, typically the more cost-effective one, is often used. patsnap.commasterorganicchemistry.com In the synthesis of this compound, using an excess of either 4-ethylphenol or 4-propylbenzoic acid could enhance the yield. masterorganicchemistry.com Crucially, the removal of water, a co-product of the reaction, is one of the most effective ways to maximize ester formation. patsnap.com This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus or by adding a drying agent to the reaction mixture. masterorganicchemistry.com

For challenging esterifications involving less reactive phenols, alternative methods like the Mitsunobu reaction, which proceeds under milder conditions, can be an effective strategy to produce phenyl esters in high yields. researchgate.net

Table 1: Illustrative Optimization of Reaction Conditions for Benzoate Ester Synthesis

Entry Catalyst (mol%) Reactant Ratio (Acid:Phenol) Temperature (°C) Time (h) Yield (%)
1 H₂SO₄ (5) 1:1 80 12 65
2 H₂SO₄ (5) 1:1.5 80 12 78
3 H₂SO₄ (5) 1.5:1 80 12 75
4 H₂SO₄ (5) 1:1.5 120 (Reflux) 8 88

This table presents hypothetical data based on established principles of Fischer esterification to illustrate the impact of varying reaction parameters. patsnap.commasterorganicchemistry.com

Chromatographic Purification Techniques for High Purity

Following the synthesis, the crude product is a mixture containing the desired ester, unreacted starting materials (4-propylbenzoic acid and 4-ethylphenol), catalyst, and potential by-products. Achieving high purity necessitates a multi-step purification process, culminating in column chromatography.

A typical work-up procedure begins with a liquid-liquid extraction. The reaction mixture is dissolved in an organic solvent, such as ethyl acetate, and washed with an aqueous solution of a weak base, like sodium bicarbonate. researchgate.net This step is crucial for removing the bulk of the unreacted 4-propylbenzoic acid by converting it into its water-soluble sodium salt. researchgate.net Subsequent washes with water and brine remove residual base and water from the organic layer.

The primary purification method is column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase. column-chromatography.comyoutube.com

Stationary Phase: The most common stationary phase for purifying esters is silica gel (SiO₂), a polar adsorbent. column-chromatography.com

Mobile Phase (Eluent): A non-polar solvent system is used to move the compounds through the column. The choice of eluent is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). youtube.com For aromatic esters, mixtures of hexane and ethyl acetate are commonly employed. The polarity of the eluent is gradually increased to first elute the less polar ester, while the more polar unreacted phenol and residual acid are retained more strongly on the silica gel. youtube.comsapub.org In cases where the carboxylic acid proves difficult to separate, adding a very small amount of a base like triethylamine to the silica slurry during column packing can help neutralize the acidic sites on the silica, ensuring the acid remains at the top of the column. researchgate.net

Fractions are collected sequentially from the column outlet and analyzed by TLC to identify those containing the pure this compound. youtube.com These pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified product.

Table 2: Typical Eluent Systems for Chromatographic Purification of Aromatic Esters

Solvent System (Hexane:Ethyl Acetate, v/v) Polarity Typical Application
98:2 Low Eluting non-polar impurities and the target ester.
95:5 Low-Medium Eluting the target ester with good separation.
90:10 Medium Eluting slightly more polar esters or speeding up elution.

Structural Confirmation of Synthesized Derivatives

The definitive identification and structural confirmation of the purified this compound rely on modern spectroscopic techniques. The primary methods used are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

FT-IR Spectroscopy: This technique is used to identify the key functional groups present in the molecule. For this compound, the most characteristic absorption would be a strong, sharp peak corresponding to the ester carbonyl (C=O) stretch, typically found in the region of 1720-1740 cm⁻¹.

NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: This spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on both rings, as well as for the aliphatic protons of the ethyl and propyl groups. The alpha-protons on the alkyl chains attached to the aromatic rings and the oxygen atom are deshielded and appear at a higher frequency. azom.com

¹³C NMR: This spectrum shows a signal for each unique carbon atom in the molecule. azom.com The carbonyl carbon of the ester group is particularly characteristic, appearing far downfield (typically 165-175 ppm). azom.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (such as DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which greatly aids in assigning the signals in the ¹³C NMR spectrum. sapub.orgnews-medical.net

2D NMR (COSY and HETCOR): Two-dimensional techniques like COSY (Correlation Spectroscopy) are used to establish which protons are coupled to each other (i.e., are on adjacent carbons). news-medical.net HETCOR (Heteronuclear Correlation) correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the entire structure. news-medical.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Propyl -CH₃ ~0.9-1.1 Triplet 3H
Propyl -CH₂- ~1.7-1.9 Sextet 2H
Propyl Ar-CH₂- ~2.9-3.1 Triplet 2H
Ethyl -CH₃ ~1.2-1.4 Triplet 3H
Ethyl Ar-CH₂- ~2.6-2.8 Quartet 2H

Note: Predicted shifts are estimates based on analogous structures like propyl benzoate and general principles of NMR spectroscopy. azom.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ester C=O ~165-168
Aromatic C (quaternary) ~128-152
Aromatic CH ~120-135
Propyl Ar-CH₂- ~38-40
Propyl -CH₂- ~24-26
Propyl -CH₃ ~13-15
Ethyl Ar-CH₂- ~28-30

Note: Predicted shifts are estimates based on analogous structures like propyl benzoate and general principles of NMR spectroscopy. azom.com

Mesomorphic Behavior and Phase Transitions of 4 Ethylphenyl 4 Propylbenzoate

Characterization of Liquid Crystalline Phases

The thermal behavior of 4-Ethylphenyl 4-propylbenzoate is expected to exhibit a sequence of phase transitions upon heating from the crystalline solid state to the isotropic liquid state. These transitions involve one or more intermediate liquid crystalline phases, or mesophases, where the substance flows like a liquid but maintains a degree of long-range orientational order characteristic of a crystal. The specific phases and transition temperatures are sensitive to the lengths of the terminal alkyl groups. tandfonline.com

For many phenylbenzoate derivatives, the nematic (N) phase is a commonly observed mesophase. researchgate.net In this phase, the elongated molecules exhibit a collective orientational alignment along a common axis, known as the director, but their centers of mass are randomly distributed as in a conventional liquid. The stability of the nematic phase in the 4-alkylphenyl 4-alkylbenzoate series is influenced by the lengths of the ethyl and propyl chains. Generally, shorter alkyl chains tend to favor the formation of the nematic phase over more ordered smectic phases.

The nematic-isotropic (N-I) transition temperature, or clearing point, is a key parameter characterizing the stability of the nematic phase. In homologous series of phenylbenzoates, the N-I transition temperatures often exhibit an odd-even effect, where compounds with an even number of carbon atoms in their alkyl chains have slightly different clearing points than those with an odd number. derpharmachemica.com This is attributed to the anisotropy of molecular polarizability, which is influenced by the conformation of the terminal chains.

Illustrative Phase Transition Temperatures for a Phenylbenzoate Liquid Crystal

Transition Temperature (°C)
Crystal to Nematic 45

In addition to the nematic phase, some members of the 4-alkylphenyl 4-alkylbenzoate homologous series are known to exhibit smectic phases, which are characterized by a layered arrangement of molecules in addition to orientational order. researchgate.net The tendency to form smectic phases generally increases with the length of the alkyl chains. derpharmachemica.com

The Smectic C (SmC) phase is a tilted smectic phase where the molecular long axes are inclined at a finite angle to the layer normal. The introduction of chirality can lead to the formation of a ferroelectric Smectic C* phase. While less common for compounds with short alkyl chains like this compound, the potential for smectic polymorphism exists. The identification of such phases typically relies on techniques like polarized optical microscopy, which reveals characteristic textures, and X-ray diffraction to confirm the layered structure.

The transition from the liquid crystalline state to the isotropic liquid (I) is a first-order phase transition, characterized by the disappearance of long-range orientational order. researchgate.net This transition occurs at a specific temperature, the clearing point, which is a critical parameter for the material's application in devices. The temperature range over which the mesophase is stable is determined by the difference between the melting point (crystal to mesophase transition) and the clearing point. For phenylbenzoate derivatives, this range can be tuned by altering the molecular structure, such as the length of the terminal alkyl chains. tandfonline.com

Molecular Ordering and Anisotropic Orientational Dynamics

The defining characteristic of liquid crystals is the anisotropy of their physical properties, which arises from the long-range orientational order of the molecules. This ordering can be described by a macroscopic order parameter and is influenced by external fields and confining surfaces.

The degree of orientational order in the nematic phase is quantified by the nematic order parameter, S. readthedocs.io It is defined as the average of the second Legendre polynomial, S = ½ <3cos²θ - 1>, where θ is the angle between the long axis of a molecule and the nematic director. S ranges from 1 for a perfectly ordered crystalline state to 0 for a completely isotropic liquid. readthedocs.io In the nematic phase, S is temperature-dependent, decreasing with increasing temperature and dropping to zero at the nematic-isotropic transition.

The order parameter can be determined experimentally using various techniques that probe the anisotropy of the material's properties. These methods include measurements of the diamagnetic susceptibility anisotropy, refractive indices (birefringence), and infrared dichroism. researchgate.netresearchgate.net For phenylbenzoate liquid crystals, infrared spectroscopy is a valuable tool, as the stretching vibrations of the benzene (B151609) rings provide a probe for molecular orientation. jkps.or.kr

Typical Order Parameter Values for a Nematic Phenylbenzoate

Reduced Temperature (T/TNI) Order Parameter (S)
0.95 0.6
0.98 0.5

This table provides typical values for a nematic liquid crystal. The reduced temperature is the actual temperature divided by the nematic-isotropic transition temperature.

In practical applications, liquid crystals are typically confined in thin cells, and their alignment is controlled by the surface of the cell walls. The interaction between the liquid crystal molecules and the treated surfaces of the cell dictates the orientation of the director. For nematic liquid crystals like those in the phenylbenzoate family, planar alignment (where the director is parallel to the surface) is often achieved by coating the substrates with a thin layer of a polymer, such as polyimide, which is then mechanically rubbed. surajitdhara.in

The alignment of the nematic director can be manipulated by external electric or magnetic fields. nih.govacs.org This reorientation is the basis for the operation of liquid crystal displays (LCDs). The response of the liquid crystal to an applied field is determined by its dielectric and diamagnetic anisotropies. Phenylbenzoate derivatives, due to their molecular structure, typically exhibit positive dielectric anisotropy, meaning their long axes align parallel to an applied electric field. The dynamics of this reorientation are crucial for the switching speed of liquid crystal devices.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature and data pertaining specifically to this compound have not yielded any results on its mesomorphic behavior, phase transitions, or dynamic properties.

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Advanced Spectroscopic and Computational Investigations of 4 Ethylphenyl 4 Propylbenzoate

Comprehensive Spectroscopic Analysis

A multi-faceted spectroscopic approach is employed to elucidate the structural and electronic characteristics of 4-Ethylphenyl 4-propylbenzoate. This involves a detailed examination of its nuclear magnetic resonance spectra to map the proton and carbon environments, infrared spectroscopy to identify vibrational modes of its functional groups, and ultraviolet-visible spectroscopy to probe its electronic transitions.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on the analysis of structurally similar compounds like propyl benzoate (B1203000) and ethyl 4-methylbenzoate, the anticipated chemical shifts (δ) are presented in the table below. The aromatic protons on the 4-propylbenzoate ring are expected to appear as two doublets due to ortho-coupling. Similarly, the protons on the 4-ethylphenyl ring will also likely appear as two doublets. The aliphatic protons of the propyl and ethyl groups will show characteristic triplet and quartet patterns due to spin-spin coupling with their neighboring protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Aromatic (ortho to -COO)~8.0Doublet~8.0
Aromatic (meta to -COO)~7.2Doublet~8.0
Aromatic (ortho to -O)~7.1Doublet~8.5
Aromatic (meta to -O)~7.2Doublet~8.5
-O-CH₂- (propyl)~4.2Triplet~6.7
-CH₂- (propyl)~1.8Sextet~7.4
-CH₃ (propyl)~1.0Triplet~7.4
-CH₂- (ethyl)~2.7Quartet~7.6
-CH₃ (ethyl)~1.2Triplet~7.6

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 120-150 ppm, while the aliphatic carbons of the propyl and ethyl groups will appear at higher field (lower ppm values). The predicted chemical shifts, based on data from related benzoate esters, are summarized in the following table. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (-COO-)~166
Quaternary Aromatic (C-COO)~128
Aromatic (ortho to -COO)~129
Aromatic (meta to -COO)~130
Quaternary Aromatic (C-propyl)~148
Quaternary Aromatic (C-O)~149
Aromatic (ortho to -O)~122
Aromatic (meta to -O)~129
Quaternary Aromatic (C-ethyl)~143
-O-CH₂- (propyl)~67
-CH₂- (propyl)~22
-CH₃ (propyl)~11
-CH₂- (ethyl)~28
-CH₃ (ethyl)~15

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are invaluable for unambiguously assigning the proton and carbon signals.

A COSY experiment on this compound would show correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the triplet and sextet of the propyl group, and between the quartet and triplet of the ethyl group, confirming their connectivity. news-medical.netazom.com

A HETCOR spectrum establishes correlations between directly attached protons and carbons. news-medical.netazom.com This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For example, the carbon signal at ~67 ppm would show a cross-peak with the proton signal at ~4.2 ppm, confirming their assignment to the -O-CH₂- group of the propyl chain.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester are expected to appear in the region of 1300-1100 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to absorptions in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3100-3000Stretch
Aliphatic C-H3000-2850Stretch
Ester C=O1725-1710Stretch
Aromatic C=C1600-1450Stretch
Ester C-O1300-1100Stretch

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Aromatic compounds like this compound typically exhibit strong UV absorptions due to π → π* transitions within the benzene (B151609) rings. The presence of the ester group, which is a chromophore, will also influence the absorption spectrum. It is anticipated that this compound will show a primary absorption band (λmax) in the range of 230-280 nm. The exact position and intensity of the absorption maximum can be influenced by the solvent used for the measurement. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous determination of a compound's elemental composition. mtoz-biolabs.commeasurlabs.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). mtoz-biolabs.com This precision allows for the calculation of a unique molecular formula. mtoz-biolabs.comlibretexts.org

The principle behind HRMS is its ability to distinguish between ions with very small mass differences. mtoz-biolabs.com This is possible because the exact mass of an atom is not an integer, due to the mass defect arising from nuclear binding energies. libretexts.orglibretexts.org For instance, 16O has an exact mass of 15.9949 Da, not 16.0000. libretexts.org By measuring the mass of the molecular ion to several decimal places, HRMS can differentiate between various molecular formulas that might share the same nominal mass. libretexts.org This capability is crucial for confirming the identity of this compound and distinguishing it from any potential isomers. measurlabs.com

For this compound, the molecular formula is C₁₈H₂₀O₂. The theoretical exact mass can be calculated with high precision. An experimental HRMS analysis would aim to measure a mass that corresponds closely to this theoretical value, typically with an error of less than 5 ppm, thus confirming the elemental composition. researchgate.net

Table 1: HRMS Data for this compound (C₁₈H₂₀O₂)
ParameterValueDescription
Molecular FormulaC₁₈H₂₀O₂The elemental composition of the compound.
Theoretical Exact Mass268.14633 DaThe calculated mass based on the most abundant isotopes of C, H, and O.
Hypothetical Experimental Mass268.14610 DaA plausible measured mass from an HRMS instrument.
Mass Error-0.86 ppmThe deviation of the experimental mass from the theoretical mass, indicating high accuracy.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.comresearchgate.netcam.ac.uk It is a widely used computational tool that allows for the prediction of various molecular properties, including optimized molecular geometry, bond lengths, bond angles, and electronic characteristics. mdpi.commdpi.com For this compound, DFT calculations can provide a detailed picture of its three-dimensional structure corresponding to the lowest energy conformation.

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and stability of the molecule. irjweb.comresearchgate.net A smaller gap generally suggests higher reactivity. irjweb.com These calculations are instrumental in understanding the electronic behavior and potential applications of aromatic ester compounds. nih.govresearchgate.netacs.org

Table 2: Representative DFT-Calculated Electronic Properties
ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.0 eVIndicates the molecule's chemical reactivity and kinetic stability. scirp.org
Dipole Moment2.1 DA measure of the overall polarity of the molecule.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.org For materials like this compound, which are calamitic (rod-like) in shape, MD simulations are invaluable for investigating their collective behavior in the liquid crystal (mesophase) state. nih.govnih.gov These simulations model a system of many molecules and calculate the trajectories of each particle based on a given force field, which describes the inter- and intramolecular interactions.

By simulating the system at different temperatures, MD can predict the formation and stability of various liquid crystal phases, such as nematic or smectic phases. nih.govproquest.comrsc.org It provides insights into crucial properties like orientational order, translational order, phase transition dynamics, and the arrangement of molecules within a layer. proquest.comresearchgate.net Atomistic simulations can offer a detailed view of how molecular features, such as the rigid aromatic core and flexible alkyl chains of this compound, influence the macroscopic properties of the mesophase. tandfonline.commdpi.com

Table 3: Key Parameters in an MD Simulation of a Calamitic Liquid Crystal
ParameterDescriptionInsight Gained
Force FieldA set of equations and parameters describing the potential energy of the system.Determines the accuracy of the interactions between molecules.
Ensemble (e.g., NPT)The set of thermodynamic variables held constant (Number of particles, Pressure, Temperature).Allows the system to evolve under conditions mimicking a real experiment.
Simulation TimeThe duration over which the molecular motions are simulated (e.g., nanoseconds).Must be long enough to observe the formation and equilibration of the mesophase.
Order ParameterA quantitative measure of the degree of orientational order in the system.Identifies the transition from an isotropic liquid to an ordered nematic phase.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.gov The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. nih.gov These models are developed by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties. unimore.itnih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., partial charges) features. Once a statistically robust QSPR model is developed and validated, it can be used to predict the properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. nih.govnih.gov For this compound, QSPR models could be employed to predict properties like its boiling point, density, or refractive index based on its structural descriptors. unimore.itresearchgate.net

Table 4: Molecular Descriptors and a Hypothetical QSPR Prediction
Descriptor TypeExample DescriptorValue for C₁₈H₂₀O₂Relevance
ConstitutionalMolecular Weight268.35 g/molRelates to the size and mass of the molecule.
TopologicalWiener IndexCalculated ValueDescribes molecular branching and compactness.
GeometricalMolecular Surface AreaCalculated ValueInfluences intermolecular interactions and solubility.
PhysicochemicalPredicted Boiling Point~350-370 °CA property predicted by a QSPR model based on the descriptors. acs.org

Electro Optical Characteristics and Anisotropic Performance of 4 Ethylphenyl 4 Propylbenzoate

Dielectric Anisotropy (Δε) Studies

Dielectric anisotropy (Δε = ε∥ - ε⊥) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines how the liquid crystal molecules will align in an applied electric field. A positive Δε indicates that the molecules will align parallel to the field, while a negative Δε results in perpendicular alignment.

The dielectric anisotropy of a liquid crystal like 4-Ethylphenyl 4-propylbenzoate is typically measured using capacitance methods. The material is introduced into a test cell composed of two parallel conductive plates (often glass with a transparent ITO coating) with a fixed gap. For measuring ε∥, the liquid crystal director is aligned parallel to the applied electric field, often achieved by surface treatment of the plates and applying a strong magnetic field. For ε⊥, the director is aligned perpendicular to the electric field. The capacitance of the cell is measured in both orientations, and the permittivity is calculated.

The magnitude of dielectric anisotropy is highly dependent on temperature. As the temperature increases within the nematic phase, thermal agitation disrupts the molecular order, which is quantified by the order parameter, S. This decrease in order leads to a reduction in both ε∥ and ε⊥. Consequently, the dielectric anisotropy (Δε) also decreases with increasing temperature, typically vanishing at the nematic-isotropic transition temperature (T_NI). The relationship can often be described as being proportional to the order parameter, S.

Illustrative Data for a Representative Phenyl Benzoate (B1203000) Liquid Crystal

Temperature (°C) ε∥ ε⊥ Δε
25 4.5 3.8 0.7
35 4.4 3.75 0.65
45 4.3 3.7 0.6

Note: This table presents typical expected values for a phenyl benzoate-based liquid crystal to illustrate the temperature dependence. Actual values for this compound may differ.

The sign and magnitude of the dielectric anisotropy are directly correlated with the molecular structure and the net molecular dipole moment. For this compound, the key structural features influencing Δε are:

The Ester Group (-COO-): The central ester linkage possesses a significant dipole moment. Its orientation with respect to the long molecular axis is critical.

Phenyl Rings: These aromatic cores contribute to the molecule's polarizability.

The dielectric permittivity of a liquid crystal is not constant with the frequency of the applied electric field. This phenomenon, known as dielectric relaxation, occurs when the frequency of the field becomes too high for the molecular dipoles to follow the field's oscillations. icm.edu.pl

For liquid crystals, the dispersion of ε∥ is often the most significant and typically occurs in the radio frequency range (kHz to MHz). This is because the reorientation of molecules around their short axis (which contributes to ε∥) is a slower, more hindered process. The perpendicular component, ε⊥, related to rotation around the long axis, usually has its relaxation at much higher frequencies (GHz range).

In a frequency dispersion analysis of a material like this compound, one would expect ε∥ to remain relatively constant at low frequencies and then decrease at a characteristic relaxation frequency. This can cause the dielectric anisotropy, Δε, to decrease and potentially change its sign at higher frequencies. This behavior is crucial for applications like dual-frequency addressing in liquid crystal displays. icm.edu.pl

Optical Anisotropy (Δn) and Birefringence Investigations

Optical anisotropy, or birefringence (Δn = n_e - n_o), is the difference between the extraordinary (n_e, for light polarized parallel to the director) and ordinary (n_o, for light polarized perpendicular to the director) refractive indices. This property is the basis for the operation of most liquid crystal displays, as it allows for the manipulation of the polarization of light.

The refractive indices of a material are dependent on the wavelength of light, a phenomenon known as dispersion. Generally, for liquid crystals, both n_e and n_o decrease as the wavelength of light increases. This is a normal dispersion behavior. The birefringence (Δn) also exhibits this dependency, typically decreasing at longer wavelengths.

The measurement of refractive indices is commonly performed using an Abbé refractometer, with the liquid crystal sample aligned on the prism surface. By using polarizers, n_e and n_o can be measured separately. Characterizing the wavelength dependence is crucial for applications across the visible spectrum to manage color performance in displays.

Illustrative Data of Wavelength Dependence for a Representative Nematic LC

Wavelength (nm) n_e n_o Δn
450 (Blue) 1.68 1.52 0.16
550 (Green) 1.66 1.51 0.15

Note: This table presents typical values to illustrate wavelength dependence. Actual values for this compound may differ.

Similar to dielectric anisotropy, birefringence is strongly dependent on the molecular order parameter, S. Therefore, Δn is highly temperature-dependent. As the temperature rises within a mesophase, the orientational order decreases, causing n_e to decrease and n_o to slightly increase. The net result is a significant reduction in Δn as the temperature approaches the clearing point (T_NI), where Δn becomes zero as the material becomes optically isotropic.

This temperature dependence across the nematic phase can be well-described by the Haller equation:

Δn(T) = Δn₀ * (1 - T/T*)β

where Δn₀ is the extrapolated birefringence at absolute zero, T* is a temperature slightly above the clearing point, and β is a material-dependent exponent. This relationship is fundamental for predicting and modeling the optical performance of a liquid crystal device over its operating temperature range.

Optical Switching Behavior under Electric Fields

The application of an electric field to a thin film of a nematic liquid crystal, such as this compound, can induce a reorientation of the liquid crystal molecules, leading to a change in the material's optical properties. This phenomenon, known as the Fréedericksz transition, is the fundamental principle behind the operation of most liquid crystal displays (LCDs). When a voltage is applied across the liquid crystal layer, the molecules align themselves with the electric field, altering the polarization of light passing through it. This change in polarization can be used to switch a pixel from a dark to a bright state, or vice versa, when placed between two polarizers.

The sharpness of this transition and the threshold voltage required to initiate it are critical parameters for display applications. While specific values for this compound are not available, typical nematic liquid crystals exhibit threshold voltages in the range of 1-5 volts. The switching behavior is also influenced by the dielectric anisotropy of the material; a larger dielectric anisotropy generally leads to a lower threshold voltage.

Dynamic Electro-Optical Response

The dynamic response of a liquid crystal refers to how quickly it can switch between different optical states upon the application or removal of an electric field. This is a crucial factor for applications such as video displays, where rapid switching is necessary to avoid motion blur.

Response Times and Relaxation Kinetics in Active Liquid Crystal Cells

The response time of a nematic liquid crystal is typically characterized by its rise time (the time taken to switch from the "off" to the "on" state) and its decay time (the time taken to return to the "off" state after the voltage is removed). The rise time is inversely proportional to the square of the applied voltage, meaning that higher voltages lead to faster switching. The decay time, however, is independent of the applied voltage and is determined by the material's viscoelastic properties and the cell thickness.

For typical nematic liquid crystals, response times are in the order of milliseconds. Efforts to achieve sub-millisecond response times often involve the use of specialized liquid crystal mixtures or advanced driving techniques.

Below is an illustrative table of typical response times for nematic liquid crystals, which can be considered as an expected range for this compound.

ParameterTypical Value RangeUnit
Rise Time (at 5V)2 - 20ms
Decay Time5 - 50ms
Total Response Time7 - 70ms

Note: These are typical values for nematic liquid crystals and not specific experimental data for this compound.

Dynamic Scattering (DS) Mode Characterization

The dynamic scattering mode was one of the earliest applications of liquid crystals in displays. In this mode, the application of a DC or low-frequency AC voltage to a nematic liquid crystal with negative dielectric anisotropy and sufficient conductivity leads to a turbulent motion of the molecules. This turbulence causes strong light scattering, making the material appear translucent or cloudy.

The key characteristics of the DS mode are the threshold voltage for the onset of scattering and the scattering intensity as a function of the applied voltage. The effect is caused by the motion of ions within the liquid crystal, which disrupts the ordered molecular alignment. While modern displays primarily use the field-effect mode, the principles of dynamic scattering are still relevant in certain light-modulating applications.

Optimization of Switching Voltages and Gray Scale Performance

For display applications, the ability to produce a range of brightness levels, or gray scale, is essential. This is achieved by precisely controlling the voltage applied to the liquid crystal, which in turn controls the degree of molecular reorientation and thus the amount of light transmitted. The relationship between the applied voltage and the resulting transmittance is known as the voltage-transmittance curve.

Optimizing switching voltages involves finding a balance between low power consumption (lower voltages) and fast response times (higher voltages). Overdrive and undershoot driving schemes are often employed to improve the gray-to-gray response times, which is the time taken to switch between two intermediate brightness levels.

An illustrative table showing the relationship between voltage and gray level for a typical nematic liquid crystal is provided below.

Gray LevelApplied Voltage (arbitrary units)
0 (Black)1.0
642.2
1283.5
1924.8
255 (White)6.0

Note: The voltage values are for illustrative purposes and represent a typical trend for nematic liquid crystals.

Influence on Flow Viscosity and Device Performance

The viscosity of a liquid crystal is highly dependent on temperature; as the temperature decreases, the viscosity increases significantly, leading to slower response times. This is a major challenge for liquid crystal devices intended for use in a wide range of temperatures. The molecular structure of the liquid crystal, including the length of its alkyl chains, plays a significant role in determining its viscosity. Therefore, the ethyl and propyl chains in this compound will influence its viscosity and, consequently, its switching speed.

Material Stability and Degradation Mechanisms in Liquid Crystal Devices

Thermal Stability of 4-Ethylphenyl 4-Propylbenzoate within Mesophases

The thermal stability of liquid crystal molecules within their operational temperature range (the mesophase) is a critical factor for device longevity. Degradation at elevated operating temperatures can lead to a decline in performance, characterized by changes in clearing point, increased conductivity, and image sticking.

Table 1: General Thermal Properties of Related Phenyl Benzoate (B1203000) Liquid Crystals This table is illustrative, as specific data for this compound was not found.

Compound Class Typical Mesophase General Thermal Stability
4-alkylphenyl 4-alkylbenzoates Nematic High, suitable for display applications

The introduction of dopants and the presence of impurities can significantly impact the stability of liquid crystal materials. Ionic impurities, in particular, can lower the resistivity of the liquid crystal mixture and lead to electrochemical reactions that degrade the liquid crystal molecules. While there is no specific information available regarding the effects of redox dopants on this compound, it is a general principle in liquid crystal technology that high purity is essential for stable and reliable device operation.

Chemical Degradation Pathways

Beyond purely thermal decomposition, liquid crystal molecules like this compound are susceptible to chemical degradation, primarily through hydrolysis of the ester linkage and photo-induced reactions.

The ester bond in phenyl benzoates is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond to form a carboxylic acid and a phenol. The rate of this reaction is highly dependent on the presence of moisture and catalysts, such as acids or bases. While specific kinetic data for the hydrolysis of this compound is not available, general studies on benzoate esters indicate that the reaction proceeds, with the rate being influenced by the electronic nature of the substituents on the phenyl rings. researchgate.netepa.gov In the controlled environment of a liquid crystal display, the concentration of water is extremely low, which helps to minimize this degradation pathway. However, over the lifetime of a device, even slow hydrolysis can lead to the accumulation of ionic species (the resulting acid and phenol), which can degrade display performance.

Table 2: General Factors Influencing Ester Hydrolysis

Factor Influence on Hydrolysis Rate
Water Concentration Higher concentration increases the rate
Temperature Higher temperature accelerates the reaction
pH Catalyzed by both acids and bases

Exposure to high-energy photons, particularly in the ultraviolet (UV) range, can induce photochemical reactions in liquid crystal molecules. For phenyl benzoate structures, a known degradation pathway is the photo-Fries rearrangement, which can lead to the formation of hydroxybenzophenones. Additionally, UV irradiation can lead to the cleavage of the ester bond through other mechanisms. The specific degradation pathways and quantum yields for this compound have not been documented. However, studies on other organic molecules used in applications like UV filters show that degradation can be initiated by the absorption of UV light, leading to the formation of reactive species. The photostability of liquid crystals is a critical parameter, especially for displays used in high-brightness applications or environments with significant ambient UV light.

Interactions with Sealant Materials and Contaminant Generation

The long-term stability and performance of liquid crystal devices (LCDs) are intrinsically linked to the chemical compatibility between the liquid crystal mixture and the surrounding materials, including the sealants used to enclose the liquid crystal layer. The compound this compound, as a component of liquid crystal mixtures, can undergo chemical interactions with sealant materials, leading to its degradation and the generation of contaminants that can adversely affect the electro-optical properties of the display. The primary sealant materials used in LCD manufacturing are epoxy-based resins, which are cured using various agents, including amines.

The primary degradation mechanisms for this compound in the presence of sealant materials involve the reaction of its ester functional group. Unreacted components from the sealant, such as monomers, curing agents, and other additives, can leach into the liquid crystal material over time. These leached substances can then react with the liquid crystal molecules.

Potential Degradation Reactions:

Two principal chemical reactions can lead to the degradation of this compound when in contact with sealant residues: aminolysis and hydrolysis.

Aminolysis: Epoxy sealants are commonly cured with amine-based hardeners. If residual, unreacted amines migrate into the liquid crystal layer, they can act as nucleophiles and attack the electrophilic carbonyl carbon of the ester group in this compound. This reaction, known as aminolysis, results in the cleavage of the ester bond and the formation of an amide and an alcohol (in this case, a phenol).

Hydrolysis: Trace amounts of water absorbed by the sealant material or present as an impurity can also lead to the degradation of the ester. This hydrolysis reaction, which can be catalyzed by acidic or basic impurities leached from the sealant, would result in the formation of a carboxylic acid and a phenol.

These degradation reactions not only deplete the concentration of the desired liquid crystal compound but also introduce new chemical species into the liquid crystal mixture. These generated contaminants can have significantly different physical and electrical properties, leading to a decline in display performance. For instance, the formation of ionic species from hydrolysis can decrease the voltage holding ratio and increase the ion density of the liquid crystal layer, causing issues like image sticking and reduced contrast.

Table of Potential Degradation Reactions:

Reaction TypeReactantsProducts
AminolysisThis compound + Residual Amine (R-NH₂)4-Propyl-N-alkylbenzamide + 4-Ethylphenol
HydrolysisThis compound + Water (H₂O)4-Propylbenzoic acid + 4-Ethylphenol

Table of Potential Contaminants:

Contaminant NameChemical StructurePotential Source
4-Propyl-N-alkylbenzamideR-NH-CO-(C₆H₄)-CH₂CH₂CH₃Aminolysis with residual amine curing agents
4-EthylphenolHO-(C₆H₄)-CH₂CH₃Aminolysis or Hydrolysis
4-Propylbenzoic acidHOOC-(C₆H₄)-CH₂CH₂CH₃Hydrolysis

The presence and concentration of these contaminants can be identified using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Studies on uncured sealants have shown that contact time between the liquid crystal and the uncured sealant is a critical factor in the level of contamination. researchgate.net The generation of such impurities within the liquid crystal cell is a significant concern for the long-term reliability and performance of liquid crystal devices.

Advanced Applications and Composite Materials Utilizing 4 Ethylphenyl 4 Propylbenzoate

Integration into Liquid Crystal Composite Systems

The performance of liquid crystal devices can be significantly enhanced by integrating the liquid crystal material into composite systems. These systems often involve the dispersion of the liquid crystal within a polymer matrix or the addition of nanomaterials to create materials with novel properties.

Doping with Nanomaterials (e.g., Carbon Nanotubes) for Enhanced Properties

The introduction of nanomaterials, such as carbon nanotubes (CNTs), into liquid crystal mixtures can modify their physical and electro-optical properties. While direct studies detailing the doping of 4-Ethylphenyl 4-propylbenzoate-specific mixtures with CNTs are not prevalent in publicly available research, the general effects of such doping are well-documented for nematic liquid crystals.

Doping with CNTs can lead to an irreversible increase in light transmittance in homeotropically aligned liquid crystal layers after the application of an electric field, creating an electro-optic memory effect. frontiersin.org This phenomenon is attributed to the stabilization of the liquid crystal alignment by the network of CNTs. frontiersin.org Theoretical models suggest that the interaction between the liquid crystal and the carbon nanotubes, and the resulting orientational order, are influenced by temperature, the volume fraction of CNTs, and the coupling strength between the two components. szfki.hu Research has shown that doping nematic liquid crystals with CNTs can also reduce the Freedericksz transition threshold, which is the critical voltage required to induce a change in the orientation of the liquid crystal molecules. researchgate.net

The following table summarizes the potential effects of doping nematic liquid crystal mixtures with carbon nanotubes, which could be applicable to mixtures containing this compound.

Property AffectedObserved EffectPotential Benefit for Devices
Electro-optic Response Creation of a memory effect (irreversible transmittance change)Information display and storage systems
Controlling Voltage Reduction in operating voltageLower power consumption
Switching Time Potential for faster switchingImproved device performance
Electric Conductivity Percolation behavior leading to a sharp increase in conductivityNovel electronic applications
Freedericksz Transition Reduction in the threshold voltageLower power displays

Fabrication of Polymer-Dispersed Liquid Crystals (PDLCs)

Polymer-dispersed liquid crystals (PDLCs) are composite materials where micron-sized droplets of a liquid crystal are dispersed within a solid polymer matrix. researchgate.netnih.govscispace.com These materials can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field. nih.gov The fabrication of PDLC films is often achieved through methods like polymerization-induced phase separation (PIPS), where a homogeneous mixture of a liquid crystal and a prepolymer is cured, typically with UV light, leading to the formation of liquid crystal droplets within the polymer network. researchgate.net

While specific formulations detailing the use of this compound in PDLCs are proprietary, its properties as a nematic liquid crystal make it a suitable candidate for inclusion in the liquid crystal mixture component of a PDLC. The electro-optical properties of the resulting PDLC film, such as the driving voltage and contrast ratio, are strongly influenced by the chemical structure of both the liquid crystal and the polymer matrix. researchgate.net

The table below outlines the key stages in the fabrication of PDLC films and the role of the liquid crystal component.

Fabrication StageDescriptionRole of the Liquid Crystal Component
Mixing A liquid crystal mixture is homogeneously blended with a prepolymer and a photoinitiator.The liquid crystal's properties (e.g., refractive indices, dielectric anisotropy) will determine the electro-optical performance of the final device.
Cell Assembly The mixture is placed between two conductive transparent substrates (e.g., ITO-coated glass).The liquid crystal is confined within the cell gap.
Curing (Phase Separation) The mixture is exposed to UV light or heat, causing the prepolymer to polymerize. This induces phase separation, forming liquid crystal droplets within the polymer matrix.The liquid crystal separates into distinct droplets. The size and morphology of these droplets are critical for the device's scattering properties.
Device Finalization Electrical contacts are made to the conductive substrates.The liquid crystal droplets can now be reoriented by an external electric field.

Development of Hybrid Liquid Crystal/Polymer Networks

Hybrid liquid crystal/polymer networks represent another class of composite materials. Unlike PDLCs where the liquid crystal is in discrete droplets, in these networks, a small amount of polymer is dispersed within a continuous liquid crystal host. These are often referred to as polymer-stabilized liquid crystals (PSLCs). The polymer network can influence the alignment and switching behavior of the liquid crystal. The development of such networks often involves the photopolymerization of a reactive monomer dissolved in the liquid crystal host.

Optoelectronic Device Applications

The unique ability of liquid crystal mixtures to modulate light in response to an electric field makes them indispensable in a wide array of optoelectronic devices.

Liquid Crystal Displays (LCDs), including Active-Matrix Modes

This compound is a component in nematic liquid crystal mixtures specifically designed for display applications, including bistable displays. bibliotekanauki.pl In a typical LCD, the liquid crystal layer is sandwiched between two polarizers and two transparent electrodes. The application of a voltage across the electrodes alters the orientation of the liquid crystal molecules, thereby changing the polarization of the light passing through and controlling its transmission through the second polarizer.

Active-matrix LCDs (AMLCDs) use a matrix of thin-film transistors (TFTs) to control each pixel independently, allowing for high-resolution and high-quality images. europa.eu The liquid crystal mixtures used in AMLCDs must possess specific properties, such as a wide operating temperature range, fast switching speeds, and appropriate dielectric anisotropy and birefringence. The inclusion of compounds like this compound in these mixtures is intended to help achieve the desired balance of these properties.

The following table summarizes the key parameters of liquid crystal mixtures relevant for active-matrix LCDs.

ParameterDescriptionImportance for AMLCDs
Nematic Range The temperature range over which the material exhibits the nematic liquid crystal phase.Ensures stable operation of the display in various environments.
Dielectric Anisotropy (Δε) The difference between the dielectric permittivity parallel and perpendicular to the liquid crystal director.Determines the threshold voltage required to switch the pixels.
Birefringence (Δn) The difference between the extraordinary and ordinary refractive indices.Influences the thickness of the liquid crystal layer and the viewing angle characteristics.
Viscosity A measure of the fluid's resistance to flow.Affects the response time (switching speed) of the liquid crystal molecules.
Response Time The time it takes for the liquid crystal molecules to reorient after a voltage is applied or removed.Crucial for displaying fast-moving images without motion blur.

Smart Windows and Photochromic Devices

The integration of this compound into smart window technologies is predicated on its potential to be part of liquid crystal mixtures that can alter their light transmission properties in response to an applied voltage. In polymer-dispersed liquid crystal (PDLC) devices, for instance, droplets of a liquid crystal mixture are embedded in a polymer matrix. In the "off" state, the random orientation of the liquid crystal molecules within the droplets scatters light, rendering the window opaque. When an electric field is applied, the molecules align, allowing light to pass through for a transparent state. The specific properties of this compound, such as its dielectric anisotropy and refractive index, would be critical in optimizing the performance of such smart windows, including their switching voltage and contrast ratio.

In the realm of photochromic devices, this compound could serve as a host medium for photochromic dyes. These dyes undergo a reversible change in their molecular structure upon exposure to UV light, leading to a change in their absorption spectrum and thus the color of the material. The liquid crystalline phase provides an ordered environment that can influence the alignment and switching behavior of the guest dye molecules. The stability and mesophase range of the liquid crystal are paramount for the reliable and repeatable performance of the photochromic device.

Device TypePotential Role of this compoundKey Performance Metrics
Smart Windows (PDLC) Component of the liquid crystal mixtureSwitching Voltage, Contrast Ratio, Haze
Photochromic Devices Host for photochromic dyesColor Change Intensity, Switching Speed, Durability

Broader Impact and Future Research Directions

The future of this compound and similar liquid crystalline materials is tied to the advancement of display technologies, smart materials, and sustainable practices.

Exploration of Bistable Liquid Crystal Systems

Bistable liquid crystal displays (LCDs) represent a significant area of research due to their energy efficiency, as they only consume power when switching between two stable states. Nematic liquid crystal mixtures are often employed in these devices. While direct studies on this compound in this context are not widely available, its inclusion in such mixtures could be explored to fine-tune the material's physical characteristics, such as dielectric anisotropy and elastic constants, which are crucial for achieving stable and reliable bistable states. A patent for nematic crystal mixtures for bistable displays suggests the use of various compounds, and while not explicitly naming this compound, it highlights the general classes of molecules that are of interest. derpharmachemica.com

Bistable System PropertyPotential Contribution of this compoundDesired Outcome
Switching Voltage Modification of dielectric anisotropyLower power consumption
State Stability Optimization of elastic constantsLong-term image retention
Response Time Influence on viscosityFaster switching between states

Tailoring Material Properties for Specific Device Requirements

The performance of any liquid crystal device is heavily dependent on the specific properties of the liquid crystal material used. Tailoring these properties is a key area of research. For this compound, modifications to its molecular structure, such as altering the length of the alkyl chains (the ethyl and propyl groups), could significantly impact its mesomorphic behavior, including the temperature range of the nematic phase and its clearing point. Furthermore, the synthesis of derivatives with different substituent groups could be a strategy to modulate properties like birefringence and dielectric anisotropy to meet the demands of specific applications, from high-resolution displays to fast-switching optical shutters.

Development of Sustainable Liquid Crystalline Materials

The chemical industry is increasingly focusing on "green" chemistry principles to develop more sustainable products and processes. For liquid crystalline materials like this compound, this involves exploring more environmentally friendly synthesis routes. Research into enzymatic catalysis for esterification reactions, for example, presents a promising alternative to traditional chemical synthesis, potentially reducing energy consumption and the use of hazardous reagents. The lifecycle of these materials, from synthesis to disposal and recycling, is also a critical consideration for their long-term viability in commercial applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.